molecular formula C25H30N2O8 B11552846 4-[({[5-({[4-(Propanoyloxy)phenyl]carbamoyl}oxy)pentyl]oxy}carbonyl)amino]phenyl propanoate

4-[({[5-({[4-(Propanoyloxy)phenyl]carbamoyl}oxy)pentyl]oxy}carbonyl)amino]phenyl propanoate

Cat. No.: B11552846
M. Wt: 486.5 g/mol
InChI Key: SBKSDJPMSBJTJF-UHFFFAOYSA-N
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Description

4-[({[5-({[4-(Propanoyloxy)phenyl]carbamoyl}oxy)pentyl]oxy}carbonyl)amino]phenyl propanoate is a complex organic compound characterized by multiple functional groups, including ester, amide, and carbamate functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({[5-({[4-(Propanoyloxy)phenyl]carbamoyl}oxy)pentyl]oxy}carbonyl)amino]phenyl propanoate typically involves multi-step organic reactions. The process may start with the preparation of the core phenyl propanoate structure, followed by sequential functionalization to introduce the propanoyloxy, carbamoyl, and other substituents. Common reagents used in these steps include acyl chlorides, amines, and alcohols, under conditions such as reflux or room temperature reactions, often catalyzed by acids or bases.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and automation to ensure consistent quality and yield. The choice of solvents, catalysts, and purification methods would be tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-[({[5-({[4-(Propanoyloxy)phenyl]carbamoyl}oxy)pentyl]oxy}carbonyl)amino]phenyl propanoate can undergo various chemical reactions, including:

    Oxidation: The ester and amide groups can be oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to form alcohols and amines.

    Substitution: Nucleophilic substitution reactions can occur at the ester and amide sites.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as hydroxide ions or amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary alcohols and amines.

Scientific Research Applications

4-[({[5-({[4-(Propanoyloxy)phenyl]carbamoyl}oxy)pentyl]oxy}carbonyl)amino]phenyl propanoate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential as a drug candidate due to its multiple functional groups that can interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[({[5-({[4-(Propanoyloxy)phenyl]carbamoyl}oxy)pentyl]oxy}carbonyl)amino]phenyl propanoate involves its interaction with molecular targets through its functional groups. The ester and amide groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting or modifying their activity. The compound’s structure allows it to fit into specific binding sites, affecting biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[({[5-({[4-(Acetyloxy)phenyl]carbamoyl}oxy)pentyl]oxy}carbonyl)amino]phenyl acetate
  • 4-[({[5-({[4-(Butanoyloxy)phenyl]carbamoyl}oxy)pentyl]oxy}carbonyl)amino]phenyl butanoate

Uniqueness

4-[({[5-({[4-(Propanoyloxy)phenyl]carbamoyl}oxy)pentyl]oxy}carbonyl)amino]phenyl propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C25H30N2O8

Molecular Weight

486.5 g/mol

IUPAC Name

[4-[5-[(4-propanoyloxyphenyl)carbamoyloxy]pentoxycarbonylamino]phenyl] propanoate

InChI

InChI=1S/C25H30N2O8/c1-3-22(28)34-20-12-8-18(9-13-20)26-24(30)32-16-6-5-7-17-33-25(31)27-19-10-14-21(15-11-19)35-23(29)4-2/h8-15H,3-7,16-17H2,1-2H3,(H,26,30)(H,27,31)

InChI Key

SBKSDJPMSBJTJF-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC1=CC=C(C=C1)NC(=O)OCCCCCOC(=O)NC2=CC=C(C=C2)OC(=O)CC

Origin of Product

United States

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